molecular formula C21H18Cl2N4O4S B6522851 N-[3'-acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide CAS No. 919244-68-1

N-[3'-acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide

Cat. No.: B6522851
CAS No.: 919244-68-1
M. Wt: 493.4 g/mol
InChI Key: YVZXXOCVVNNNOS-UHFFFAOYSA-N
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Description

N-[3'-Acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide is a structurally complex molecule featuring a spiro[indole-3,2'-[1,3,4]thiadiazole] core. This scaffold integrates an indole moiety fused with a 1,3,4-thiadiazole ring, substituted at the 3'-position with an acetyl group and at the 5'-position with an acetamide group. The indole ring is further substituted with 6,7-dichloro groups and a 2-phenoxyethyl chain at the 1-position. This compound is hypothesized to exhibit bioactivity due to its structural resemblance to antimicrobial and pharmacologically active spiroheterocyclic derivatives .

Properties

IUPAC Name

N-[4-acetyl-6',7'-dichloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O4S/c1-12(28)24-20-25-27(13(2)29)21(32-20)15-8-9-16(22)17(23)18(15)26(19(21)30)10-11-31-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZXXOCVVNNNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C(=C(C=C3)Cl)Cl)N(C2=O)CCOC4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with several spiro[indole-thiadiazole] derivatives. A closely related analogue, N-{3′-Acetyl-5-methyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3′H-spiro[indole-3,2′-[1,3,4]thiadiazol]-5′-yl}acetamide (C23H24N4O4S), differs in substituents: it lacks the 6,7-dichloro groups on the indole ring and instead features a 5-methyl group and a 2-methylphenoxyethyl chain .

Parameter Target Compound Methyl-Substituted Analogue
Molecular Formula C24H21Cl2N4O4S C23H24N4O4S
Molecular Weight (g/mol) ~533.42 452.53
Key Substituents 6,7-dichloro; 2-phenoxyethyl 5-methyl; 2-methylphenoxyethyl
Bioactivity Hypothesized antimicrobial/antifungal activity (based on structural analogs) Not explicitly reported; inferred from similar scaffolds

Bioactivity Profiles

  • Antimicrobial Activity: The dichloro substitution on the indole core is critical for antimicrobial potency. In analogous compounds (e.g., 2-aryloxymethyl-1,2,4-triazole derivatives), halogen substituents like Cl or F enhance activity against Gram-positive bacteria and fungi . The target compound’s dichloro groups may similarly improve membrane penetration or target binding compared to non-halogenated analogs.
  • Spiroheterocyclic Derivatives :
    Spiro[indole-thiadiazole] hybrids, such as those reported by Talesara et al., demonstrate broad-spectrum antimicrobial activity. For example, 5-substituted spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones exhibit MIC values of 8–32 µg/mL against S. aureus and C. albicans . The acetamide group in the target compound may further modulate solubility and bioavailability.

Pharmacological Potential

Key Research Findings

  • Substituent Effects: Dichloro and phenoxyethyl groups likely enhance bioactivity but may increase molecular weight and logP, affecting ADME properties .
  • Synthetic Feasibility : The spiro core can be efficiently constructed using cyclization strategies validated for analogous compounds .

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